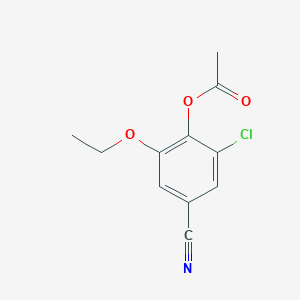
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide, also known as DCTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTD belongs to the class of thiosemicarbazones, which are known for their diverse biological activities such as antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide can prevent cancer cell proliferation and viral replication. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to reduce viral load and prevent the development of drug-resistant strains. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its low toxicity profile, which makes it a promising candidate for drug development. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown broad-spectrum activity against various diseases, which makes it a versatile compound for scientific research. However, one of the limitations of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide research. One area of interest is the development of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide and its potential applications in other diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction between cyclohexyl isothiocyanate and 2,3-dimethylphenyl hydrazine in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the replication of HIV and hepatitis B virus. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been studied for its neuroprotective effects.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(2,3-dimethylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-11-7-6-10-14(12(11)2)18-16(22)20-19-15(21)17-13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H2,17,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXURYLWWMYMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=S)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)
![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)

![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)